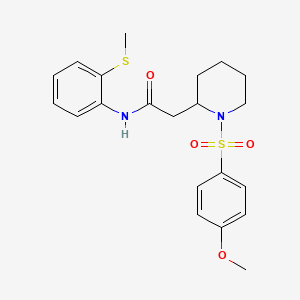

![molecular formula C30H26ClN3O2S2 B2412706 4-乙酰基-N-(3-(苯并[d]噻唑-2-基)-6-苄基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)苯甲酰胺盐酸盐 CAS No. 1217109-26-6](/img/structure/B2412706.png)

4-乙酰基-N-(3-(苯并[d]噻唑-2-基)-6-苄基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

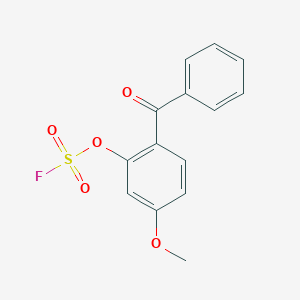

The compound “4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzothiazole ring, a tetrahydrothienopyridine ring, and an amide linkage .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and the electronic properties of the rings. For example, the benzothiazole ring is a heterocyclic aromatic ring, which could participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar, while the amide linkage could participate in hydrogen bonding .

科学研究应用

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their anti-tubercular potential. Recent synthetic developments have led to the discovery of novel benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis . These compounds demonstrate promising in vitro and in vivo activity. Researchers have compared their inhibitory concentrations with standard reference drugs, revealing better inhibition potency. The synthesis of benzothiazole derivatives involves various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Additionally, structure-activity relationships and molecular docking studies have been explored to identify potent inhibitors with enhanced anti-tubercular activity.

Anticancer Potential

While specific studies on the compound are limited, benzothiazole derivatives have shown promise in cancer research. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been investigated for their cytotoxic effects. These compounds induce S-phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and disrupt mitochondrial function, ultimately leading to cell apoptosis . Although direct evidence for the compound you specified is scarce, its structural similarity to other benzothiazole derivatives suggests potential anticancer activity.

Antimicrobial Properties

Imidazole-containing compounds, including benzothiazole derivatives, have demonstrated antimicrobial potential. Among different derivatives, certain N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides exhibited good antimicrobial activity . While further investigation is needed for the specific compound , exploring its effects against bacterial and fungal pathogens could be valuable.

Protein-Ligand Interaction Studies

Benzothiazole derivatives have been studied for their interactions with target proteins. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were synthesized and characterized. These compounds could serve as potential ligands for specific protein targets . Investigating the binding affinity and mechanism of action of your compound against relevant proteins may provide insights into its therapeutic potential.

未来方向

Given the structural complexity of this compound and its potential for biological activity, it could be a promising candidate for further study in medicinal chemistry . Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity.

属性

IUPAC Name |

4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O2S2.ClH/c1-19(34)21-11-13-22(14-12-21)28(35)32-30-27(29-31-24-9-5-6-10-25(24)36-29)23-15-16-33(18-26(23)37-30)17-20-7-3-2-4-8-20;/h2-14H,15-18H2,1H3,(H,32,35);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFPQSBPLDNRRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

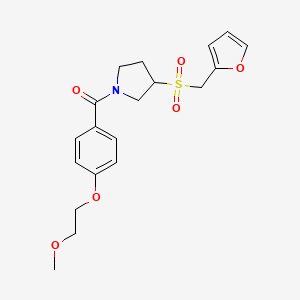

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)

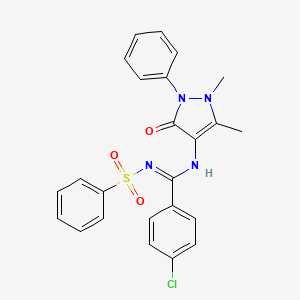

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)

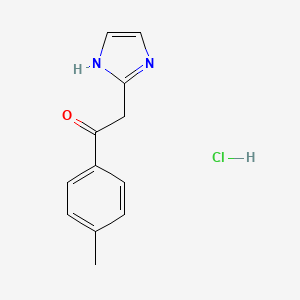

![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)

![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)

![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)